Cas no 69741-66-8 (3-Methoxy-6-nitro-trifluoromethyl-phenol)

3-Methoxy-6-nitro-trifluoromethyl-phenol is a fluorinated phenolic compound characterized by its trifluoromethyl and nitro substituents, which enhance its reactivity and stability in synthetic applications. The presence of the methoxy group contributes to its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing nitro and trifluoromethyl groups facilitate electrophilic substitution reactions, while the phenol moiety allows for further functionalization. This compound is particularly useful in the development of advanced materials and bioactive molecules due to its unique electronic and steric properties. High purity grades ensure consistent performance in demanding chemical processes.
3-Methoxy-6-nitro-trifluoromethyl-phenol structure
69741-66-8 structure
Product Name:3-Methoxy-6-nitro-trifluoromethyl-phenol
CAS No:69741-66-8
MF:C8H6F3NO4
MW:237.132752895355
MDL:MFCD04972910
CID:820964
PubChem ID:14452026
Update Time:2025-06-07

3-Methoxy-6-nitro-trifluoromethyl-phenol Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-6-nitro-trifluoromethyl-phenol
    • 5-methoxy-2-nitro-4-(trifluoromethyl)phenol
    • 3-methoxy-4-trifluoromethyl-6-nitrophenol
    • 5-(methoxy)-2-nitro-4-(trifluoromethyl)phenol
    • 5-(methyloxy)-2-nitro-4-(trifluoromethyl)phenol
    • 69741-66-8
    • 5-Methoxy-2-nitro-4-trifluoromethyl-phenol
    • FT-0687039
    • MFCD04972910
    • DTXSID70560469
    • SCHEMBL131224
    • MDL: MFCD04972910
    • Inchi: 1S/C8H6F3NO4/c1-16-7-3-6(13)5(12(14)15)2-4(7)8(9,10)11/h2-3,13H,1H3
    • InChI Key: CQYPDXUWXKXLSD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=CC=1OC)O)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 237.02500
  • Monoisotopic Mass: 237.02489216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • PSA: 75.28000
  • LogP: 2.85100

3-Methoxy-6-nitro-trifluoromethyl-phenol Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB148259-1 g
5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, 97%; .
69741-66-8 97%
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€329.00 2022-09-01
abcr
AB148259-1g
5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, 97%; .
69741-66-8 97%
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€329.00 2025-04-17

3-Methoxy-6-nitro-trifluoromethyl-phenol Suppliers

Amadis Chemical Company Limited
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(CAS:69741-66-8)3-Methoxy-6-nitro-trifluoromethyl-phenol
Order Number:A1185445
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:57
Price ($):195.0
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Additional information on 3-Methoxy-6-nitro-trifluoromethyl-phenol

Introduction to 3-Methoxy-6-nitro-trifluoromethyl-phenol (CAS No. 69741-66-8)

3-Methoxy-6-nitro-trifluoromethyl-phenol (CAS No. 69741-66-8) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its complex molecular structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group attached to a phenolic ring. These functional groups contribute to the compound's reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The methoxy group (OCH3) is an electron-donating group that increases the electron density on the aromatic ring, enhancing the compound's nucleophilic properties. The nitro group (NO2) is an electron-withdrawing group that reduces the electron density on the ring, leading to increased electrophilic reactivity. The trifluoromethyl group (CF3) is highly electronegative and contributes to the compound's lipophilicity and metabolic stability. The combination of these functional groups results in a molecule with a balanced set of properties that can be tailored for specific applications.

In the pharmaceutical industry, 3-Methoxy-6-nitro-trifluoromethyl-phenol has been explored as a potential intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties. Recent studies have shown that compounds derived from this intermediate exhibit potent biological activities. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 3-Methoxy-6-nitro-trifluoromethyl-phenol demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In materials science, 3-Methoxy-6-nitro-trifluoromethyl-phenol has been used as a building block for the synthesis of advanced materials with unique optical and electronic properties. The presence of the trifluoromethyl group imparts enhanced thermal stability and chemical resistance to these materials, making them suitable for applications in optoelectronics and sensors. A notable example is the use of this compound in the synthesis of fluorinated polymers with improved dielectric properties, as reported in a 2020 study published in Advanced Materials.

The analytical chemistry community has also found applications for 3-Methoxy-6-nitro-trifluoromethyl-phenol. Its distinct chemical structure makes it an excellent reference standard for chromatographic and spectroscopic analyses. The compound's strong UV absorption and unique mass spectral fragmentation patterns allow for its precise quantification and identification in complex mixtures. A recent study in Analytical Chemistry highlighted the use of this compound as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis of environmental samples.

The synthesis of 3-Methoxy-6-nitro-trifluoromethyl-phenol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the nitration of 3-methoxytrifluoromethylphenol followed by further functionalization steps to introduce additional substituents. The choice of reaction conditions, such as temperature, solvent, and catalysts, plays a crucial role in achieving high yields and purity of the final product.

Safety considerations are essential when handling 3-Methoxy-6-nitro-trifluoromethyl-phenol. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from heat sources.

In conclusion, 3-Methoxy-6-nitro-trifluoromethyl-phenol (CAS No. 69741-66-8) is a versatile compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding and utilization of organic chemistry.

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Amadis Chemical Company Limited
(CAS:69741-66-8)3-Methoxy-6-nitro-trifluoromethyl-phenol
A1185445
Purity:99%
Quantity:1g
Price ($):195.0
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